molecular formula C8H8F3NO B12325233 3-Methyl-2-(trifluoromethoxy)aniline

3-Methyl-2-(trifluoromethoxy)aniline

Cat. No.: B12325233
M. Wt: 191.15 g/mol
InChI Key: KWNMPLHZFAXIHS-UHFFFAOYSA-N
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Description

3-Methyl-2-(trifluoromethoxy)aniline is an organic compound belonging to the trifluoromethylbenzene series It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the benzene ring, along with a methyl group (-CH3) and an amino group (-NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(trifluoromethoxy)aniline can be achieved through several methods. One common approach involves the reaction of 2,2,2’-trimethyl-3’-trifluoromethyl-propionanilide with concentrated hydrochloric acid in ethanol. The reaction mixture is refluxed for 24 hours, followed by concentration in vacuo and dilution with water. The resulting mixture is then basified with sodium hydroxide solution and extracted with ether. The ether extract is washed, dried, and purified by distillation under reduced pressure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-2-(trifluoromethoxy)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a trifluoromethoxy group and a methyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

3-methyl-2-(trifluoromethoxy)aniline

InChI

InChI=1S/C8H8F3NO/c1-5-3-2-4-6(12)7(5)13-8(9,10)11/h2-4H,12H2,1H3

InChI Key

KWNMPLHZFAXIHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)OC(F)(F)F

Origin of Product

United States

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